molecular formula C4H4N4O3S B589824 6-Amino-5-nitro-2-thio-uracil CAS No. 98020-47-4

6-Amino-5-nitro-2-thio-uracil

Cat. No. B589824
CAS RN: 98020-47-4
M. Wt: 188.161
InChI Key: PSGCAERCCYCCTM-UHFFFAOYSA-N
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Description

“6-Amino-5-nitro-2-thio-uracil” is a biochemical compound used for proteomics research . It belongs to the class of organic compounds known as nitropyrimidines, which are compounds containing a pyrimidine ring bearing a nitro group .


Molecular Structure Analysis

The molecular formula of “6-Amino-5-nitro-2-thio-uracil” is C4H4N4O3S, and its molecular weight is 188.16 . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Scientific Research Applications

Interaction Analysis in Derivatives of Uracil

A study by Wieczorkiewicz et al. (2022) in "Molecules" investigates the impact of solvents on intramolecular interactions in substituted nitro and amino derivatives of uracil. This research, conducted using density functional theory, reveals how substituents like the nitro group in 5- or 6-substituted nitro derivatives of uracil influence electron withdrawal and donation properties, particularly in polar solvents. This highlights the significance of understanding how modifications like those in 6-amino-5-nitro-2-thio-uracil can alter molecular interactions and properties (Wieczorkiewicz, Krygowski, & Szatyłowicz, 2022).

Synthesis of Flavines

The synthesis of flavines, a group of organic compounds with various applications, has been explored using derivatives of uracil. Yoneda et al. (1978) in the "Journal of The Chemical Society-perkin Transactions 1" describe a method involving dehydrative cyclization of nitro-substituted uracil derivatives, which includes 6-amino-5-nitro-2-thio-uracil, to produce flavin 5-oxides. This method demonstrates the versatile chemical applications of uracil derivatives in synthesizing biologically significant compounds (Yoneda, Sakuma, & Shinomura, 1978).

Applications in Nucleic Acid Related Studies

Research on nucleic acid-related compounds often involves uracil derivatives. Giziewicz et al. (1999) in "The Journal of organic chemistry" discuss efficient nitration methods for uracil base and nucleoside derivatives, which is essential for creating compounds with potential biological activities. This study illustrates how modifications like in 6-amino-5-nitro-2-thio-uracil can be pivotal in the synthesis of nucleoside analogs with potential therapeutic applications (Giziewicz, Wnuk, & Robins, 1999).

properties

IUPAC Name

6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3S/c5-2-1(8(10)11)3(9)7-4(12)6-2/h(H4,5,6,7,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGCAERCCYCCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662353
Record name 6-Amino-5-nitro-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-nitro-2-thio-uracil

CAS RN

98020-47-4
Record name 6-Amino-5-nitro-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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